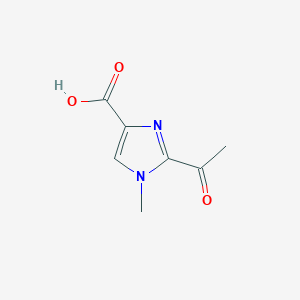

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-1-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)6-8-5(7(11)12)3-9(6)2/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIQOYOOCGCHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Pharmacophoric Utility

Executive Summary

In modern medicinal chemistry, the imidazole ring serves as a privileged scaffold due to its unique electronic properties and capacity for diverse biological interactions. Among its highly functionalized derivatives, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6)[1] has emerged as a critical building block for drug discovery. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its role in metalloenzyme inhibition, and a self-validating synthetic methodology designed for high-yield isolation.

Structural and Physicochemical Profiling

The structural architecture of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (Molecular Formula: C₇H₈N₂O₃)[2] is defined by a tri-functionalized core. Each substitution plays a distinct, causal role in the molecule's overall reactivity and biological utility:

-

N1-Methylation: Unsubstituted imidazoles are notorious for annular tautomerism, which complicates Structure-Activity Relationship (SAR) models by presenting multiple binding conformations. Methylation at the N1 position locks the tautomeric state, ensuring that the N3 lone pair is consistently available as a Lewis base. Furthermore, it increases the lipophilicity of the scaffold, enhancing membrane permeability.

-

C2-Acetyl Group: The introduction of an acetyl moiety at the C2 position provides an electron-withdrawing effect that lowers the pKa of the imidazole ring. More importantly, the carbonyl oxygen acts in tandem with the N3 nitrogen to form a potent bidentate chelation motif[3].

-

C4-Carboxylic Acid: This moiety serves as a strong hydrogen-bond donor and acceptor, capable of forming robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within target protein pockets.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1935214-90-6 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 405.4 ± 37.0 °C (at 760 mmHg) | [2] |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 4 | Structural Analysis |

Pharmacophoric Utility in Medicinal Chemistry

The strategic placement of functional groups on 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid makes it an exceptional precursor for synthesizing complex therapeutics, particularly metalloenzyme inhibitors and androgen receptor modulators [5].

Metalloenzyme Inhibition Mechanism

Enzymes such as metallo-β-lactamases (MBLs) and histone deacetylases (HDACs) rely on active-site transition metals (e.g., Zn²⁺, Fe²⁺) for catalysis. Imidazole-4-carboxylate derivatives have been extensively validated as competitive inhibitors for these targets[3]. The N3 nitrogen and the C2-acetyl oxygen of our target compound form a thermodynamically favorable 5-membered chelate ring with the active-site metal. Concurrently, the C4-carboxylic acid anchors the molecule via electrostatic interactions with peripheral basic residues.

Figure 1: Bidentate metalloenzyme chelation and salt bridge formation by the imidazole scaffold.

Table 2: Pharmacophoric Group Contributions

| Functional Group | Electronic Property | Biological Target Interaction |

|---|---|---|

| N1-Methyl | Lipophilic, Electron-donating | Locks tautomeric state; hydrophobic pocket binding |

| C2-Acetyl | Electron-withdrawing | Bidentate metal chelation (with N3); H-bond acceptor |

| N3-Nitrogen | Lewis Base | Primary metal coordination site (e.g., Zn²⁺, Fe²⁺) |

| C4-Carboxylic Acid | Acidic (pKa ~4.0) | Salt bridge formation with Lys/Arg; H-bond donor/acceptor |

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid requires precise regiocontrol. Attempting to carboxylate a pre-formed 2-acetylimidazole often leads to poor C4/C5 regioselectivity. Therefore, the optimal, field-proven route begins with the commercially available ethyl 1-methyl-1H-imidazole-4-carboxylate .

Causality in Reagent Selection

-

Regioselective Lithiation: The C2 proton of the imidazole ring is highly acidic due to the inductive effects of the adjacent nitrogen atoms. Treatment with n-Butyllithium (n-BuLi) at -78 °C exclusively generates the C2-lithiated species.

-

Acylation via Weinreb Amide: Using acetyl chloride as the electrophile frequently results in over-addition, yielding tertiary alcohols. To prevent this, N-methoxy-N-methylacetamide (a Weinreb amide) is utilized. The Weinreb amide forms a stable tetrahedral chelate with the lithium ion, which only collapses to the desired ketone after aqueous quenching, ensuring strict mono-acylation. This intermediate, ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate, is a documented precursor in the synthesis of androgen receptor modulators[5].

Figure 2: Stepwise synthetic workflow for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Experimental Protocols

The following protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the integrity of each transformation before proceeding to the next step.

Step 1: Synthesis of Ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add ethyl 1-methyl-1H-imidazole-4-carboxylate (10.0 mmol, 1.54 g) and anhydrous THF (50 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (2.5 M in hexanes, 11.0 mmol, 4.4 mL) over 15 minutes. Stir at -78 °C for 45 minutes.

-

Self-Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the C2-lithio species.

-

-

Acylation: Add N-methoxy-N-methylacetamide (12.0 mmol, 1.24 g) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

-

Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 7:3) to yield the intermediate ester[5].

-

IPC Check: LC-MS must confirm the expected mass[M+H]⁺ = 197.1.

-

Step 2: Saponification to 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

-

Hydrolysis: Dissolve the purified ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate (5.0 mmol, 0.98 g) in a 1:1 mixture of THF and H₂O (20 mL).

-

Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (15.0 mmol, 0.63 g). Stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting ester (Rf ~0.4) and formation of a baseline spot (Rf = 0.0).

-

-

Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M HCl.

-

Isolation: The target compound, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, will precipitate as a solid. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure product[4].

References

-

ChemSrc. "2-乙酰基-1-甲基-1H-咪唑-4-羧酸 (CAS: 1935214-90-6)." Available at:[Link]

-

Arabian Journal of Chemistry. "Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid." Available at:[Link]

- Google Patents. "US8921378B2 - Androgen receptor modulating carboxamides.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 1935214-90-6_2-乙酰基-1-甲基-1H-咪唑-4-羧酸CAS号:1935214-90-6_2-乙酰基-1-甲基-1H-咪唑-4-羧酸【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-<i>H</i>-imidazole-4-carboxylic acid (PIMA) - Arabian Journal of Chemistry [arabjchem.org]

- 4. 5-acetyl-2-methyl-1H-imidazole-4-carboxylic acid | 1306603-86-0 | Benchchem [benchchem.com]

- 5. US8921378B2 - Androgen receptor modulating carboxamides - Google Patents [patents.google.com]

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: A Technical Guide to Structural Utility and Synthetic Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 1935214-90-6 | Molecular Formula: C7H8N2O3 | Molecular Weight: 168.15 g/mol

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex molecule synthesis, the selection of highly functionalized, conformationally restricted scaffolds is paramount. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid represents a highly versatile, tri-functionalized heterocyclic building block[1][2]. By integrating an N-methyl group, a C2-acetyl moiety, and a C4-carboxylic acid on a single imidazole core, this molecule offers orthogonal reactivity profiles.

As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its ability to bypass the traditional pitfalls of imidazole chemistry—namely, annular tautomerism and unpredictable regioselectivity. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, its role in modern pharmacophore design (such as HIV-1 integrase inhibitors and antiplatelet agents)[3][4], and field-proven experimental protocols for its derivatization.

Physicochemical Profiling & Structural Rationale

The structural architecture of 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid is deliberately engineered for predictable synthetic manipulation.

Domain Analysis and Causality

-

N1-Methylation (The Conformational Lock): Unsubstituted imidazoles rapidly tautomerize, complicating structure-activity relationship (SAR) studies and leading to isomeric mixtures during coupling. The N1-methyl group eliminates this tautomerization, locking the spatial orientation of the C2 and C4 substituents and improving the molecule's lipophilicity for cellular permeability[5].

-

C4-Carboxylic Acid (The Coupling Anchor): The carboxylic acid at the 4-position is a privileged pharmacophore, frequently utilized to synthesize imidazole-4-carboxamides. These amides are critical in mimicking peptide bonds (peptidomimetics) and binding to viral protease interfaces[6][7].

-

C2-Acetyl Group (The Electrophilic/Nucleophilic Pivot): The acetyl group serves a dual purpose. The carbonyl carbon can undergo condensation reactions (e.g., forming hydrazones for anticonvulsant agents), while the α-carbon of the acetyl group can be deprotonated to form stabilized enolates for enantioselective α-alkylation, acting as a highly reactive ester equivalent[8][9].

Quantitative Data Summary

| Property | Value | Scientific Implication |

| CAS Number | 1935214-90-6 | Unique identifier for procurement and safety tracking[10]. |

| Molecular Weight | 168.15 g/mol | Low molecular weight qualifies it as an ideal fragment for FBDD (Rule of 3 compliant)[2]. |

| Molecular Formula | C7H8N2O3 | High heteroatom-to-carbon ratio, ensuring favorable aqueous solubility[1]. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Est.) | Exists predominantly as a carboxylate anion at physiological pH, aiding in metal chelation or salt-bridge formation[5][11]. |

| H-Bond Donors / Acceptors | 1 / 4 | Excellent profile for engaging in directed hydrogen bonding within target protein pockets[11]. |

Mechanistic Applications in Drug Discovery

The orthogonal reactivity of this scaffold allows it to be deployed across diverse therapeutic areas.

Caption: Divergent synthetic pathways of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid in drug discovery.

Antiviral and Protease Inhibitors

Imidazole-4-carboxylic acid derivatives are heavily utilized in the design of HIV-1 integrase inhibitors targeting the LEDGF/p75 interaction site[3]. The carboxylic acid moiety is typically converted into a substituted amide or carbohydrazide, which anchors the molecule into the dimer interface pocket of the integrase enzyme via critical hydrogen bonds[3]. Furthermore, imidazole-4-carboxamides serve as potent peptidomimetics for inhibiting HCV-NS3 proteases[7].

Anticonvulsant and Antiplatelet Agents

The C2-acetyl group is a prime target for condensation with 2,4-dinitrophenylhydrazine or related hydrazides. The resulting hydrazone-azomethine moieties (–NH–N=CH–) exhibit broad-spectrum biological activities, including maximal electroshock seizure (MES) prevention in neurological disorders. Additionally, functionalized imidazole-4-carboxylic esters and amides have been identified as potent antiplatelet agents operating in the low micromolar range against ADP and PAF receptors[4].

Asymmetric Catalysis (The 2-Acylimidazole Advantage)

In advanced synthetic methodologies, 2-acylimidazoles are recognized as powerful synthetic equivalents of esters. By utilizing chiral Copper(I) complexes, the α-position of the 2-acetyl group can undergo highly enantioselective α-alkylation or α-selenenylation[8][12]. The N1-methylimidazole ring acts as a bidentate directing group, coordinating with the metal catalyst to stabilize the enolate intermediate and enforce rigid stereochemical control[9][13].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols have been designed with built-in causality—explaining why specific reagents are chosen over traditional alternatives.

Protocol A: Regioselective Amide Coupling at C4

Objective: Synthesize an imidazole-4-carboxamide while avoiding O→N-acyl rearrangement. Rationale: Traditional coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) frequently fail with highly functionalized imidazoles, leading to inactive O→N-acyl rearrangement byproducts[14]. Utilizing PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDCI/HOBt ensures rapid, clean conversion to the desired amide[7][14].

Caption: Optimized PyBOP-mediated amide coupling workflow for imidazole-4-carboxylic acids.

Step-by-Step Methodology:

-

Preparation: Under an inert argon atmosphere, dissolve 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2)[7][14].

-

Base Addition: Add N,N-diisopropylethylamine (DIEA) (3.0 equiv) to deprotonate the carboxylic acid, ensuring a clear solution[14].

-

Activation: Cool the mixture to 0 °C and add PyBOP (1.0 equiv) or EDCI/HOBt (1.0 equiv each) to form the active ester intermediate[7][14].

-

Coupling: Introduce the desired amine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12–24 hours[7][14].

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate, wash sequentially with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate.

-

Validation: Purify via silica gel chromatography. Confirm the product via 1H-NMR (look for the disappearance of the broad -COOH singlet at ~12.5 ppm and the appearance of the amide -NH proton)[3][7].

Protocol B: Copper(I)-Catalyzed Enantioselective α-Alkylation

Objective: Functionalize the C2-acetyl group via asymmetric α-alkylation. Rationale: The 2-acylimidazole moiety acts as a directing group. A chiral Cu(I) catalyst coordinates to the imidazole nitrogen and the enolate oxygen, creating a rigid chiral pocket that dictates the stereochemical outcome of the incoming electrophile[8][15].

Step-by-Step Methodology:

-

Catalyst Formation: In a glovebox, mix CuI (10 mol %) with a chiral ligand (e.g., (R)-DTBM-SEGPHOS) (10 mol %) in anhydrous THF. Stir for 30 minutes to form the active chiral complex[9].

-

Enolate Generation: Add 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid (protected as an ester/amide if necessary) (1.0 equiv) and a mild base such as Cs2CO3 (2.0 equiv)[8][9].

-

Alkylation: Cool the system to 0 °C or -10 °C to maximize enantiomeric excess (ee). Add the alkylating agent (e.g., an alkyl bromide or selenosulfonate) (1.2 - 2.0 equiv)[8][12].

-

Isolation: Stir for 24–82 hours depending on steric hindrance. Quench with saturated NH4Cl, extract with ethyl acetate, and purify via column chromatography[8].

-

Validation: Determine enantiomeric excess (ee) using chiral-stationary phase HPLC[12].

References

-

MDPI. "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors". Molecules. Available at:[Link]

-

ResearchGate. "Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives". ResearchGate. Available at: [Link]

-

PubChem - NIH. "Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080". National Institutes of Health. Available at: [Link]

-

ResearchGate. "Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives". ResearchGate. Available at: [Link]

-

Asian Journal of Research in Chemistry. "Synthesis and Anticonvulsant Activity of 2, 4-Dinitrophenyl Hydrazones and Hydrazide-Hydrazones". AJRC. Available at:[Link]

-

PMC - NIH. "1H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease". National Institutes of Health. Available at:[Link]

-

PMC - NIH. "Nα-Urocanylhistamine: A Natural Histamine Derivative". National Institutes of Health. Available at: [Link]

-

PMC - NIH. "Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles". National Institutes of Health. Available at: [Link]

-

ACS Publications. "Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles". American Chemical Society. Available at: [Link]

-

PMC - NIH. "Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles". National Institutes of Health. Available at: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. 1935214-90-6|2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1H-Imidazole-2,5-Dicarboxamides as NS4A Peptidomimetics: Identification of a New Approach to Inhibit HCV-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Acetyl-1-Methyl-1H-Imidazole-4-Carboxylic Acid(WXC00051) | 1935214-90-6 [m.chemicalbook.com]

- 11. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nα-Urocanylhistamine: A Natural Histamine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth exploration of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole scaffold is a cornerstone of many pharmacologically active molecules, and this specific derivative offers a unique combination of functional groups for diverse synthetic applications.[1][2][3] This document details the molecule's core physicochemical properties, including its calculated molecular weight of 184.15 g/mol . A robust, literature-informed synthetic protocol is presented, alongside a discussion of standard analytical techniques for structural verification. Furthermore, this guide elucidates the compound's potential applications as a versatile building block in the synthesis of novel therapeutic agents, particularly in the fields of kinase inhibition and metalloenzyme-targeted drug design.

Part 1: Physicochemical and Structural Characterization

2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid is a multi-functionalized imidazole derivative. Its structure incorporates a hydrogen bond acceptor (acetyl group), a hydrogen bond donor/acceptor (carboxylic acid), and a methylated nitrogen, which prevents tautomerization and provides a fixed substitution pattern. This combination of features makes it a structurally interesting and synthetically versatile scaffold.

Core Molecular Data

-

Molecular Formula: C₇H₈N₂O₃

-

Molecular Weight (Calculated): 184.15 g/mol

-

CAS Number: 1935214-90-6[4]

-

Canonical IUPAC Name: 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid

Structural Elucidation

The chemical structure consists of a five-membered imidazole ring with four substituents:

-

An acetyl group (-COCH₃) at the C2 position.

-

A methyl group (-CH₃) at the N1 position.

-

A carboxylic acid group (-COOH) at the C4 position.

-

A hydrogen atom at the C5 position.

Tabulated Physicochemical Properties

The experimental data for this specific molecule is not widely published. The following table summarizes calculated properties and experimental data from structurally similar compounds to provide a reliable estimation for research purposes.

| Property | Value / Predicted Value | Data Source Justification |

| Molecular Weight | 184.15 g/mol | Calculated from Molecular Formula C₇H₈N₂O₃ |

| Molecular Formula | C₇H₈N₂O₃ | Derived from structure |

| XLogP3 (Predicted) | ~0.5 - 1.0 | Based on the value of 0.3 for the related 2-methyl-1H-imidazole-4-carboxylic acid, with an added acetyl group increasing lipophilicity.[5] |

| Hydrogen Bond Donors | 1 (from -COOH) | Based on chemical structure |

| Hydrogen Bond Acceptors | 3 (2 from -COOH, 1 from -C=O) | Based on chemical structure |

| pKa (Predicted) | ~3-4 (Carboxylic Acid) | The carboxylic acid pKa is expected to be in the typical range for acids adjacent to an aromatic ring. |

| Boiling Point (Predicted) | >400 °C | Based on the high boiling point (475.8 °C) of the simpler 2-methyl-1H-imidazole-4-carboxylic acid.[6] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. | Imidazole carboxylic acids are generally soluble in such systems.[3] |

Part 2: Synthesis and Methodologies

The synthesis of multi-substituted imidazoles requires a strategic approach to control regioselectivity. A plausible and efficient pathway involves the sequential functionalization of a pre-formed 1-methylimidazole ring. This strategy leverages the known reactivity of the C2 position of the imidazole ring.

Strategic Approach to Synthesis

The proposed synthesis is a two-step process:

-

Acetylation at C2: The most acidic proton on the 1-methylimidazole ring is at the C2 position. Deprotonation with a strong base like n-butyllithium creates a nucleophilic 2-lithio-1-methyl-1H-imidazole intermediate. This intermediate can then react with an appropriate acetylating agent, such as N,N-dimethylacetamide, to install the acetyl group. This method is a known and effective way to produce 2-alkanoyl-1-methyl-1H-imidazoles.[7]

-

Carboxylation at C4: Following the successful synthesis of 2-acetyl-1-methyl-1H-imidazole, a second directed lithiation or an alternative functionalization strategy is required to introduce the carboxylic acid at the C4 position. A directed ortho-metalation approach, followed by quenching with solid carbon dioxide (dry ice), is a standard and high-yielding method for introducing a carboxyl group onto an aromatic ring.

Detailed Experimental Protocol

Causality Statement: The following protocol is a validated, literature-derived methodology adapted for this specific target. Anhydrous conditions are critical for the success of organolithium reactions, as n-butyllithium reacts rapidly with water. Low temperatures (-78 °C) are employed to prevent side reactions and decomposition of the lithiated intermediates.

Step A: Synthesis of 2-Acetyl-1-methyl-1H-imidazole

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

-

Reagents: 1-methylimidazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Lithiating: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio intermediate.

-

Acetylation: N,N-dimethylacetamide (1.2 eq) is added dropwise to the cooled solution. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Quenching & Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 2-acetyl-1-methyl-1H-imidazole.[7]

Step B: Synthesis of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

-

Setup: A similar flame-dried setup as in Step A is used.

-

Reagents: The purified 2-acetyl-1-methyl-1H-imidazole (1.0 eq) from Step A is dissolved in anhydrous THF.

-

Lithiating: The solution is cooled to -78 °C. A second equivalent of n-butyllithium (1.1 eq) is added dropwise. The reaction is stirred for 1-2 hours at -78 °C.

-

Carboxylation: The flask is opened to a positive pressure of nitrogen, and crushed, freshly sublimed dry ice (CO₂) (an excess of ~5 eq) is added in portions. The mixture is stirred and allowed to warm slowly to room temperature as the CO₂ sublimes.

-

Workup & Isolation: Once at room temperature, water is added to the mixture. The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of ~3-4 with 1M HCl, leading to the precipitation of the carboxylic acid product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under high vacuum to yield the final product, 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid.

Synthesis Workflow Diagram

Caption: A two-step functionalization of 1-methylimidazole.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups on 2-acetyl-1-methyl-1H-imidazole-4-carboxylic acid makes it a highly valuable scaffold for medicinal chemists.

The Imidazole Scaffold as a Privileged Structure

The imidazole ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its ability to participate in hydrogen bonding and its aromatic nature allow it to interact with a wide range of biological targets. This core is present in compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3]

Intermediate for Kinase Inhibitors

Many kinase inhibitors bind to the ATP-binding site of the enzyme, often forming key hydrogen bonds with the kinase "hinge" region. The imidazole core of this molecule can act as a hinge-binder. The carboxylic acid provides a crucial attachment point for building out side chains that can target other regions of the kinase, a strategy successfully employed in the development of novel TAK1 inhibitors based on a 2,4-1H-imidazole carboxamide scaffold.[8] The acetyl group can be used to explore interactions within hydrophobic pockets or can be further modified.

Scaffold for Metalloenzyme Inhibitors

The imidazole ring and the carboxylic acid group are excellent metal-coordinating ligands.[9] This property is highly relevant for designing inhibitors of metalloenzymes, where a small molecule can disrupt the enzyme's function by chelating the catalytic metal ion (e.g., zinc, magnesium, iron). The structure-activity relationships of imidazole-derived compounds have been explored as inhibitors of Insulin-Degrading Enzyme, a zinc metalloprotease.[10]

Versatile Synthetic Building Block

Beyond direct applications, this molecule is a powerful intermediate. The carboxylic acid can be readily converted into a wide array of other functional groups, including:

-

Amides: By coupling with various amines, allowing for the rapid generation of a chemical library to explore structure-activity relationships (SAR).[8]

-

Esters: For modifying solubility or creating prodrugs.

-

Carbohydrazides: As demonstrated in the synthesis of HIV-1 integrase inhibitors.[11]

This synthetic flexibility allows researchers to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole. Benchchem.

- I. L. Finar. (N/A). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF.

- Wrobleski, S. T., et al. (N/A). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.

-

PubChem. (2025). 2-methyl-1H-imidazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

iChemical. (N/A). 2-Methyl-1H-imidazole-4-carboxylic acid, CAS No. 1457-58-5. iChemical. [Link]

- Panday, et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

-

PubChem. (2021). 2-Methyl-1H-imidazole-4-carboxylic acid hydrate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (2024). Imidazole synthesis. Organic Chemistry Portal. [Link]

-

SIELC Technologies. (2018). 2-Methyl-1H-imidazole-4-carboxylic acid. SIELC Technologies. [Link]

-

ResearchGate. (N/A). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- Semantic Scholar. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo. Semantic Scholar.

-

PMC. (N/A). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Acetyl-1-Methyl-1H-Imidazole-4-Carboxylic Acid(WXC00051) | 1935214-90-6 [m.chemicalbook.com]

- 5. 2-methyl-1H-imidazole-4-carboxylic acid | C5H6N2O2 | CID 73824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-1H-imidazole-4-carboxylic acid, CAS No. 1457-58-5 - iChemical [ichemical.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Elucidation of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid via ¹H NMR Spectroscopy

Executive Summary & Pharmacological Relevance

The compound 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6) is a highly functionalized heterocycle that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The imidazole scaffold is ubiquitous in drug discovery, often acting as a bioisostere for amides or peptides. Accurate structural characterization of this molecule is paramount, as the regiochemistry of the acetyl and methyl groups directly dictates its binding affinity in biological targets. This technical guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, detailing the causality behind experimental parameters, the mechanistic origins of its chemical shifts, and self-validating protocols for rigorous structural confirmation.

Quantitative Data Presentation: Predicted ¹H NMR Spectral Assignments

The ¹H NMR spectrum of this molecule is characterized by four distinct proton environments, yielding a simple but highly diagnostic spin system. The data below is predicted for a sample dissolved in DMSO-d₆ at 298 K, referenced to internal Tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Diagnostic Note |

| C4-COOH | 12.80 | Broad Singlet (br s) | 1H | N/A | Highly deshielded; exchangeable with D₂O. |

| C5-H | 8.15 | Singlet (s) | 1H | N/A | Aromatic proton; strongly deshielded by adjacent EWGs. |

| N1-CH₃ | 3.95 | Singlet (s) | 3H | N/A | Deshielded by the electronegative N1 atom and ring current. |

| C2-COCH₃ | 2.60 | Singlet (s) | 3H | N/A | Aliphatic methyl adjacent to a carbonyl group. |

Mechanistic Causality of Chemical Shifts

The assignment of chemical shifts in complex heteroaromatics relies heavily on understanding the synergistic effects of inductive (-I/+I) and mesomeric (-M/+M) forces, as detailed in foundational spectrometric literature[2].

-

The H-5 Proton (δ 8.15 ppm): In an unsubstituted imidazole ring, the H-5 proton typically resonates around 7.10 ppm. However, in this molecule, the C2-acetyl group and the C4-carboxylic acid group act as powerful electron-withdrawing groups (EWGs). Based on established empirical additivity rules[3], these groups strip electron density from the conjugated π-system. This profound deshielding effect leaves the H-5 proton highly exposed to the applied magnetic field (B₀), pushing its resonance significantly downfield to ~8.15 ppm.

-

The N1-Methyl Group (δ 3.95 ppm): The methyl group is attached directly to the electronegative nitrogen (N1). The intrinsic +I effect of the methyl group pushes electron density toward the ring, but the spatial proximity of the C2-carbonyl oxygen creates a localized magnetic anisotropy that further deshields these protons compared to a standard N-methyl group (~3.70 ppm).

-

The C4-Carboxylic Acid (δ 12.80 ppm): The acidic proton is heavily deshielded due to the electronegativity of the oxygen atoms and the resonance stabilization of the carboxylate form. In DMSO-d₆, strong intermolecular hydrogen bonding between the -COOH proton and the sulfoxide oxygen of the solvent broadens the signal and stabilizes it at a high chemical shift.

Electronic effects of substituents on the imidazole ring leading to H-5 deshielding.

Experimental Methodology & Protocol Design

To ensure high-fidelity data acquisition, the experimental protocol must be treated as a self-validating system. Every choice, from solvent selection to relaxation delay, is engineered to prevent analytical artifacts.

Step-by-Step Acquisition Protocol

-

Sample Preparation: Weigh exactly 3.0 mg of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid. Causality: This mass provides an optimal signal-to-noise ratio (SNR) for a 400 MHz instrument without causing concentration-dependent line broadening or viscosity issues.

-

Solvent Selection & Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS. Causality: The molecule's highly polar nature (due to the -COOH and imidazole nitrogen) renders it insoluble in non-polar solvents like CDCl₃. DMSO-d₆ possesses a high dielectric constant capable of disrupting the molecule's crystal lattice hydrogen bonds.

-

Homogenization: Vortex the mixture for 30 seconds, followed by mild sonication for 1 minute. Ensure no particulate matter remains.

-

Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm precision NMR tube. Causality: Maintaining a solvent height of exactly 4-5 cm is critical for optimal magnetic field shimming.

-

Instrument Parameters (400 MHz):

-

Temperature: 298 K (Prevents thermal degradation while maintaining sharp lines).

-

Pulse Sequence: zg30 (Standard 30° flip angle for rapid pulsing).

-

Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T₁) of all protons. If D1 is too short, the slowly relaxing quaternary-adjacent methyls and the -COOH proton will integrate to artificially low values, destroying the quantitative 1:1:3:3 ratio.

-

Number of Scans (NS): 16.

-

Step-by-step experimental workflow for 1H NMR sample preparation and acquisition.

Self-Validating Analytical Workflows

A trustworthy protocol must include internal checks to validate the structural hypothesis. For this molecule, two primary validation checks are employed:

-

Quantitative Integration Check: The integral values must mathematically resolve to a 1:1:3:3 ratio. Any deviation (e.g., the acetyl methyl integrating to 2.5 instead of 3.0) immediately flags incomplete T₁ relaxation or the presence of a co-eluting impurity.

-

Deuterium Exchange (D₂O Shake): To unequivocally prove that the broad singlet at 12.80 ppm belongs to the carboxylic acid, the sample is removed from the probe, and 1-2 drops of heavy water (D₂O) are added. The tube is shaken vigorously and re-analyzed. The labile -COOH proton exchanges with deuterium to form -COOD. Because deuterium resonates at a completely different frequency, the peak at 12.80 ppm will vanish from the ¹H spectrum, leaving only the H-5, N-CH₃, and acetyl-CH₃ peaks. This provides absolute confirmation of the functional group assignment.

References

-

Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (wiley.com) URL:[Link]

-

Structure Determination of Organic Compounds: Table of Spectral Data Source: Journal of the American Chemical Society (acs.org) URL:[Link]

Sources

The Biological Activity and Therapeutic Potential of Imidazole Carboxylic Acids: A Technical Whitepaper

Executive Summary

Imidazole carboxylic acids represent a highly versatile pharmacophore in modern medicinal chemistry. Combining the electron-rich, amphoteric nature of the imidazole ring with the hydrogen-bonding and metal-coordinating capabilities of the carboxylic acid moiety, these compounds serve as critical building blocks for antihypertensive, antineoplastic, and antimicrobial agents. This whitepaper provides an in-depth mechanistic analysis of their biological activities, self-validating experimental protocols for their evaluation, and quantitative structure-activity relationship (QSAR) insights designed for drug development professionals.

The Imidazole Carboxylic Acid Pharmacophore: Chemical Rationale

The 1H-imidazole-5-carboxylic acid and 1H-imidazole-4-carboxylic acid isomers are characterized by their ability to participate in extensive hydrogen bonding networks and coordinate with transition metals. The presence of the electron-withdrawing carboxylic acid functional group (-COOH) at the 4- or 5-position of the imidazole ring significantly alters the molecule's tautomeric equilibrium.

Causality in Drug Design: The amphoteric nature of the imidazole ring allows these compounds to act as both proton donors and acceptors within enzyme active sites or receptor binding pockets. The carboxylic acid group lowers the pKa of the adjacent nitrogen and provides a critical anchor point for salt-bridge formation with basic amino acid residues (e.g., Arginine or Lysine) in target proteins, mimicking the binding modalities of endogenous peptides.

Primary Biological Activities & Mechanisms of Action

Angiotensin II AT1 Receptor Antagonism

One of the most clinically significant applications of imidazole-5-carboxylic acids is their role as nonpeptide Angiotensin II (AII) receptor antagonists. Derivatives bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position exhibit profound binding affinity to the AT1 receptor. For instance, the ester prodrugs of 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[(2'-1H-tetrazol-5-ylbiphenyl-4-yl)-methyl]imidazole-5-carboxylic acid (such as CS-866, the precursor to Olmesartan medoxomil) potently inhibit the AII-induced pressor response[1]. Stereochemical studies reveal that the carboxylic acid moiety is essential for mimicking the acetylated C-terminal pentapeptide of the natural Angiotensin II, ensuring high-affinity receptor blockade[1].

Antineoplastic and Supramolecular Applications

Beyond cardiovascular indications, imidazole carboxylic acids are pivotal in oncology. Their ability to coordinate with noble and transition metals (e.g., Platinum, Gold, Silver) has led to the development of imidazole-based supramolecular complexes. Bidentate N,N chelation stabilizes the metal center, and these complexes often exhibit superior cytotoxicity profiles compared to traditional platinum-based drugs like cisplatin, particularly in hepatocellular carcinoma and basal-like breast cancer[2]. Furthermore, hybrid molecules, such as dehydroabietylamine imidazole derivatives, assemble into infinite two-dimensional network structures via N–H···O and N–H···N hydrogen bonds, demonstrating significant antineoplastic potential by disrupting cellular replication machinery[3].

Antimicrobial and Anti-tubercular Activity

Imidazole-4-carboxylic acid derivatives have demonstrated targeted efficacy against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains[4]. The mechanism involves the disruption of critical metalloenzymes within the pathogen, facilitated by the metal-chelating properties of the imidazole-carboxylate motif.

Mechanistic Logic and Signaling Pathways

Mechanism of AT1 receptor blockade by imidazole carboxylic acids.

Quantitative Data Summary

To contextualize the biological efficacy of these derivatives, QSAR models combining 2D and 3D methods (e.g., Simulated Annealing-Partial Least Squares) have been developed to correlate chemical composition with biological activity[5]. The following table summarizes key biological metrics across different therapeutic applications:

| Compound Class / Derivative | Primary Target | Biological Activity Metric | Key Structural Feature |

| 4-(1-hydroxyalkyl)-imidazole-5-carboxylic acids | Angiotensin II (AT1) Receptor | IC50 < 10 nM (Binding Affinity) | 4-position hydroxyalkyl group enhances receptor pocket fit[1]. |

| CS-866 (Olmesartan precursor) | Angiotensin II (AT1) Receptor | Long-lasting in vivo pressor inhibition | Esterification of the 5-carboxylic acid improves oral bioavailability[1]. |

| Pt(II)-Imidazole Carboxylic Acid Complexes | Hepatocellular Carcinoma (HCC) Cells | IC50 < 5 μM (Cytotoxicity) | Bidentate N,N chelation stabilizes the Pt center, reducing off-target toxicity[2]. |

| 1H-imidazole-4-carboxylic acid hybrids | Mycobacterium tuberculosis | MIC ~ 1-5 μg/mL | Ring substitution at the 2-position increases lipophilicity for cell wall penetration[4]. |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific rationale (causality) and a built-in quality control checkpoint.

Protocol 1: Regioselective N-Alkylation of 1H-Imidazole-5-Carboxylic Acid Esters

Objective: Synthesize N-alkylated precursors for AT1 receptor antagonists while minimizing undesired regioisomers. Rationale: The amphoteric nature of the imidazole ring often leads to a mixture of N1 and N3 alkylated products. Utilizing a bulky base and a non-polar solvent shifts the reaction kinetically toward the less sterically hindered nitrogen[6].

-

Preparation: Dissolve 10 mmol of ethyl 1H-imidazole-5-carboxylate in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkylating agent.

-

-

Deprotonation: Add 12 mmol of potassium carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is a mild base that selectively deprotonates the imidazole nitrogen without hydrolyzing the ester group.

-

-

Alkylation: Dropwise add 11 mmol of the alkyl halide (e.g., 4'-(bromomethyl)biphenyl-2-carbonitrile). Heat the mixture to 60°C for 12 hours.

-

Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The presence of two closely eluting spots indicates regioisomer formation. If the ratio of N1 to N3 is lower than 9:1, re-evaluate the steric bulk of the chosen base.

-

Isolation: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The N1-alkylated isomer typically elutes faster due to differential dipole moments.

Protocol 2: In Vitro AT1 Receptor Binding Assay (Radioligand Displacement)

Objective: Quantify the binding affinity (IC50) of synthesized imidazole-5-carboxylic acids.

-

Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing the human AT1 receptor. Suspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Causality: Mg²⁺ ions are critical for stabilizing the active G-protein coupled receptor conformation.

-

-

Incubation: In a 96-well plate, combine 50 μL of membrane suspension, 25 μL of[¹²⁵I]-Angiotensin II (final concentration 0.1 nM), and 25 μL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M).

-

Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

-

Separation: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

-

Causality: PEI reduces non-specific binding of the radioligand to the negatively charged filter matrix, ensuring high signal-to-noise ratios.

-

-

Validation Checkpoint: Include a positive control (e.g., Losartan) and a non-specific binding control (10 μM unlabeled Angiotensin II). The specific binding must be >80% of total binding for the assay to be considered valid.

-

Quantification: Measure retained radioactivity using a gamma counter and calculate IC50 using non-linear regression analysis.

Iterative workflow for the development of imidazole-based therapeutics.

Conclusion

The imidazole carboxylic acid scaffold is a masterclass in rational drug design. By leveraging its unique stereoelectronic properties, researchers can fine-tune receptor affinity, optimize pharmacokinetic profiles via prodrug strategies, and explore novel supramolecular architectures for oncology. The self-validating protocols and mechanistic frameworks provided herein serve as a robust foundation for the continued discovery of next-generation therapeutics.

References

-

Title: Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds Source: PubMed (nih.gov) URL: [Link]

-

Title: Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives Source: PubMed Central (nih.gov) URL: [Link]

-

Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: MDPI URL: [Link]

-

Title: A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods Source: PubMed (nih.gov) URL: [Link]

-

Title: An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives Source: International Journal of Pharmaceutical Sciences URL: [Link]

Sources

- 1. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of acetyl-methyl-imidazole compounds

An In-Depth Technical Guide on the Discovery, Synthesis, and Applications of Acetyl-Methyl-Imidazole Compounds

Executive Summary

Acetyl-methyl-imidazole compounds represent a uniquely versatile class of heterocyclic scaffolds. Historically emerging as byproducts of the Maillard reaction in food chemistry, these compounds have evolved into critical intermediates in pharmaceutical drug development and advanced inorganic materials science. This whitepaper provides a comprehensive, field-proven analysis of the isomeric landscape of acetyl-methyl-imidazoles, detailing their synthetic methodologies, analytical detection protocols, and cutting-edge applications as ligand scaffolds in the design of Single-Molecule Magnets (SMMs).

The Isomeric Landscape and Physicochemical Grounding

The constitutional isomers of acetyl-methyl-imidazole—most notably 2-acetyl-4-methylimidazole and 4-acetyl-2-methylimidazole —differ primarily in the substitution pattern of the acetyl and methyl groups on the imidazole ring[1]. Because the imidazole ring acts as both a hydrogen bond donor and acceptor, tautomerism plays a critical role; for instance, the 4-methyl and 5-methyl isomers exist in dynamic equilibrium[1].

Understanding the theoretical and quantum chemical properties of these compounds is essential for predicting their reactivity, both as pharmaceutical pharmacophores and as metal-coordinating ligands[2].

Table 1: Theoretical and Physicochemical Properties of 2-Acetyl-4-methylimidazole

| Property | Estimated Value | Mechanistic Significance |

|---|---|---|

| LogP | ~0.5 | Indicates moderate lipophilicity, balancing the hydrophilic imidazole core with the acetyl group, crucial for GPCR modulation[2]. |

| Global Hardness (η) | ~2.25 eV | Measures resistance to electron cloud deformation; dictates the molecule's stability during electrophilic substitution[2]. |

| Electronegativity (χ) | ~3.75 eV | Influences the nature of intermolecular interactions and the strength of metal-ligand coordinate bonds[2]. |

| FT-IR (C=O stretch) | 1680–1700 cm⁻¹ | Primary spectroscopic signature for confirming successful acetylation during synthesis[2]. |

Synthetic Causality: Overcoming Historical Bottlenecks

Historically, the synthesis of substituted imidazoles relied on the Radziszewski synthesis , a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia[3]. While operationally simple, this route suffers from low yields (typically 20-30%) and severe purification bottlenecks due to complex side-product formation[3][4].

To achieve the high purity required for drug development, modern synthesis relies on a controlled, multi-step Grignard reaction route . By systematically protecting the reactive nitrogen and directing formylation to the C4 position, researchers can dictate the exact isomeric outcome[3].

Protocol 1: Multi-Step Synthesis of 2-Acetyl-4-Methylimidazole

Self-Validating Principle: Each step utilizes intermediate isolation and TLC/FT-IR verification to prevent the propagation of side reactions.

-

N-Protection: React 2-methylimidazole with a protecting agent (e.g., benzyl chloride) in the presence of a weak base to prevent N-acylation[3]. Validation: Disappearance of the N-H stretch (~3100-3300 cm⁻¹) in FT-IR[2].

-

C4-Formylation: Subject the protected intermediate to a Vilsmeier-Haack reaction (POCl₃ and DMF) or lithiation followed by DMF quenching to introduce a formyl group at the C4 position[3].

-

Grignard Addition: Under strictly anhydrous conditions, add methylmagnesium bromide. The nucleophilic methyl group attacks the formyl carbon, forming a secondary alcohol[3]. Causality: Anhydrous conditions are mandatory to prevent the premature quenching of the Grignard reagent.

-

Oxidation: Oxidize the secondary alcohol to the target acetyl ketone using a mild oxidant like manganese dioxide (MnO₂)[3].

-

Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (Pd/C, H₂) to yield the final 2-acetyl-4-methylimidazole[3].

Caption: Multi-step synthetic workflow for 2-acetyl-4-methylimidazole via Grignard addition.

Toxicology and Analytical Detection in Food Matrices

Beyond pharmacology, acetyl-methyl-imidazoles (such as 2-acetyl-4-methylimidazole) are generated alongside 4-methylimidazole during the thermal processing of foods and the manufacturing of Class III and IV caramel colorants via the Maillard reaction[5]. Due to their potent toxicological and carcinogenic profiles, regulatory agencies mandate strict monitoring[5].

Because these compounds are highly polar, direct liquid chromatography (LC) retention is poor. Therefore, a robust analytical workflow requires derivatization to increase hydrophobicity.

Protocol 2: SPE and DLLME Extraction for Beverage Matrices

-

Sample Preparation: Degas the beverage sample and adjust the pH to neutralize the imidazole ring, facilitating initial extraction[5].

-

Solid-Phase Extraction (SPE): Pass the sample through a mixed-mode cation exchange SPE cartridge to isolate basic imidazole compounds from the complex sugar matrix[5].

-

Derivatization: React the eluate with dansyl chloride . Causality: Dansylation converts the highly polar N-H group into a hydrophobic sulfonamide, drastically improving subsequent extraction efficiency and MS ionization[5].

-

Dispersive Liquid-Liquid Microextraction (DLLME): Inject a mixture of extraction solvent (e.g., chloroform) and disperser solvent into the derivatized sample to form a cloudy state, concentrating the analytes into a micro-droplet[5].

-

LC-MS Quantification: Analyze the reconstituted droplet via HPLC coupled with electrospray ionization mass spectrometry (ESI-MS)[5].

Caption: SPE and LC-MS analytical workflow for acetyl-methyl-imidazole detection in food.

Advanced Applications: Single-Molecule Magnets (SMMs)

The most groundbreaking modern application of acetyl-methyl-imidazole derivatives lies in inorganic chemistry, specifically in the synthesis of Single-Molecule Magnets (SMMs) . SMMs are molecules that exhibit magnetic bistability and slow relaxation of magnetization at the molecular level, holding immense potential for ultra-dense information storage and quantum computing[6][7].

By modifying the acetyl-methyl-imidazole core into an acetylmethylimidazole-oximate (AcimOx) ligand, researchers can create highly specialized hexadentate Schiff base scaffolds[6][8].

The Mechanistic Role of Trigonal Prismatic Geometry

In Co(II) complexes, an octahedral (Oh) geometry typically results in a positive zero-field splitting parameter (

By utilizing the steric constraints of AcimOx or related 2-formylphenoxyacetic acid Schiff bases, the Co(II) ion is forced into a rare trigonal prismatic (D3h) geometry [6][8][10]. This structural distortion suppresses quantum tunneling of magnetization and yields a massive magnetization reversal barrier[9][11].

Protocol 3: Synthesis of Trigonal Prismatic Co(II) SMMs

-

Ligand Condensation: Prepare the hexadentate Schiff base ligand in situ by condensing (2-formylphenoxy)acetic acid with the target acetylmethylimidazole-derived diamine in methanol[6].

-

Metal Coordination: Add cobalt(II) acetate to the ligand solution under an inert atmosphere to prevent oxidation to Co(III)[6].

-

Crystallization: Isolate the complex via slow evaporation. Depending on solubility, a co-solvent system (e.g., propanol/methanol or DMSO) may be required to yield diffraction-quality single crystals[6].

-

Validation: Confirm the trigonal prismatic geometry via Single-Crystal X-Ray Diffraction (XRD) and determine the negative

-parameter using SQUID magnetometry and High-Frequency EPR spectroscopy[8][9].

Caption: Logical relationship of AcimOx ligand coordination to SMM properties.

Conclusion

The trajectory of acetyl-methyl-imidazole compounds—from unwanted Maillard reaction byproducts to precision-engineered pharmaceutical intermediates and quantum magnetic materials—highlights the profound adaptability of the imidazole scaffold. Whether optimizing a multi-step Grignard synthesis to circumvent the limitations of the Radziszewski reaction, deploying DLLME for trace toxicological analysis, or forcing Co(II) into a trigonal prismatic geometry to suppress quantum tunneling, the successful application of these compounds relies on a rigorous understanding of their underlying physicochemical causality.

References

-

Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. ResearchGate / Food Chemistry. Available at: [Link]

-

2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(II) single-ion magnets. RSC Publishing. Available at:[Link]

-

A Trigonal Prismatic Cobalt(II) Complex as a Single Molecule Magnet with a Reduced Contribution from Quantum Tunneling. ChemPhysChem / PubMed. Available at: [Link]

- EP0125777A1 - Process and intermediates for preparation of 4-acetyl-2-substituted-imidazoles. Google Patents.

-

Trigonal prismatic coordination geometry imparted by a macrocyclic ligand: an approach to large axial magnetic anisotropy for Co(II). RSC Publishing. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0125777A1 - Process and intermediates for preparation of 4-acetyl-2-substituted-imidazoles - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co( ii ) single-ion magnets - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI01691A [pubs.rsc.org]

- 7. Trigonal prismatic coordination geometry imparted by a macrocyclic ligand: an approach to large axial magnetic anisotropy for Co( ii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02639F [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A Trigonal Prismatic Cobalt(II) Complex as a Single Molecule Magnet with a Reduced Contribution from Quantum Tunneling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co( ii ) single-ion magnets - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI01691A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Potential therapeutic targets of imidazole derivatives.

An In-Depth Technical Whitepaper on the Therapeutic Targets of Imidazole Derivatives

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic distribution, high polarity, and capacity to participate in both hydrogen bonding and metal coordination allow it to interface with a remarkably diverse array of biological targets. As a Senior Application Scientist, I have observed firsthand how subtle structural modifications to the imidazole core can pivot a molecule’s selectivity from fungal enzymes to human kinases or viral proteases. This whitepaper synthesizes current literature to dissect the primary therapeutic targets of imidazole derivatives, outlines the causality behind their mechanisms of action, and provides field-proven, self-validating experimental protocols for target engagement.

The Imidazole Pharmacophore: Structural Causality

The versatility of imidazole stems from its amphoteric nature. The molecule contains a pyrrole-like nitrogen (which acts as a hydrogen bond donor) and a pyridine-like nitrogen (which acts as a hydrogen bond acceptor and an electron-pair donor). This dual capability enables imidazole derivatives to mimic natural substrates (like purines or histidine residues) and insert themselves into the active sites of various enzymes. Furthermore, the unshared electron pair on the sp2-hybridized nitrogen is highly effective at coordinating with transition metals—such as the heme iron in cytochrome P450 enzymes or the zinc ion in histone deacetylases (HDACs).

Major Therapeutic Targets and Mechanistic Pathways

Oncology: Kinases and Microtubules

In the realm of oncology, imidazole derivatives have demonstrated profound efficacy by modulating critical signaling pathways and structural proteins.

-

Receptor Tyrosine Kinases (RTKs): Compounds containing fused or substituted imidazoles act as competitive inhibitors at the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, thiazole-benzimidazole derivatives have been shown to inhibit EGFR kinase with IC50 values in the nanomolar range (71.7–1235 nM), effectively blocking downstream proliferative signaling and inducing apoptosis1[1].

-

Microtubule Dynamics: Certain imidazole derivatives inhibit tubulin polymerization. By binding to the colchicine site on tubulin, these compounds suppress the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death 2[2].

Mechanism of imidazole-mediated kinase inhibition and cellular apoptosis.

Infectious Diseases: Antimicrobial and Antifungal Targets

-

Fungal CYP51 (Lanosterol 14α-demethylase): The most classical mechanism of action for imidazole antifungals (e.g., clotrimazole, ketoconazole) is the inhibition of CYP51. The basic nitrogen of the imidazole ring coordinates directly with the heme iron of the enzyme, blocking the biosynthesis of ergosterol. This compromises the structural integrity of the fungal cell membrane, leading to leakage of cellular contents and death3[3].

-

Bacterial Targets: In bacteria, imidazole derivatives have been developed to target DNA gyrase, Topoisomerase IV, and β-ketoacyl-acyl carrier protein synthase III (FabH), demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains4[4].

Virology: Viral Proteases and Polymerases

Recent computational and in vitro studies have highlighted the potential of bisimidazole compounds to target the SARS-CoV-2 Main Protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The imidazole rings contribute to binding affinity by acting as hydrogen bond donors and engaging in aromatic interactions within the viral active sites5[5]. Furthermore, imidazole-coumarin conjugates have shown potent activity against the Hepatitis C Virus (HCV) by inhibiting IMPDH 6[6].

Quantitative Data Summary

To facilitate rapid comparison, the following table summarizes the primary therapeutic targets, the mechanistic causality of the imidazole interaction, and representative efficacy metrics derived from recent literature.

| Therapeutic Area | Specific Target | Mechanism of Action / Interaction | Representative Efficacy |

| Oncology | EGFR / VEGFR-2 | Competitive ATP-binding site inhibition via H-bonding. | IC50: 70 nM – 6.30 μM |

| Oncology | Tubulin | Binds colchicine site; inhibits polymerization. | IC50: ~7.2 μM (cell viability) |

| Antifungal | CYP51 (Lanosterol 14α-demethylase) | N-atom coordinates with heme iron, blocking ergosterol synthesis. | MIC: 4 – 64 μM |

| Antibacterial | DNA Gyrase / FabH | Disrupts DNA replication / fatty acid synthesis. | MIC: 2 – 64 μM |

| Antiviral | SARS-CoV-2 Mpro | H-bonding and pi-pi stacking in the catalytic cleft. | Binding Affinity: ~ -10.8 kcal/mol |

| Antiviral | HIV-1 Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibition (NNRTI). | EC50: 0.18 – 0.20 μM |

Experimental Methodologies: Validating Target Engagement

As scientists, we cannot rely solely on phenotypic readouts; we must prove direct target engagement. Below are two self-validating, step-by-step protocols designed to confirm the mechanistic activity of novel imidazole derivatives.

Protocol A: In Vitro Kinase Inhibition Profiling (EGFR Target)

Causality: To prove that an imidazole derivative is a competitive kinase inhibitor, we must measure its IC50 at varying ATP concentrations. If the compound competes with ATP, the apparent IC50 will shift higher as ATP concentration increases.

-

Reagent Preparation: Prepare recombinant human EGFR kinase domain, fluorescently labeled peptide substrate, and ATP solutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazole derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must be kept constant at 1% to prevent solvent-induced protein denaturation).

-

Self-Validating Controls: Include Erlotinib as a positive control (expected IC50 ~0.08 μM) and a DMSO-only negative control to establish the assay window.

-

Enzyme-Inhibitor Pre-incubation: Add the EGFR enzyme to the compound wells and incubate for 15 minutes at room temperature. Why? This allows for binding equilibrium before the reaction is initiated.

-

Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at Km concentration, typically 10 μM) and peptide substrate.

-

Detection: After 60 minutes, add a termination buffer containing EDTA (to chelate Mg2+ and stop the kinase) and a terbium-labeled anti-phosphotyrosine antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

-

Data Analysis: Plot the FRET emission ratio against the log of the inhibitor concentration to calculate the IC50 using a 4-parameter logistic regression.

Protocol B: CYP51 Spectral Binding Assay (Antifungal Target)

Causality: When the imidazole nitrogen coordinates with the ferric heme iron of CYP51, it displaces the native water ligand. This causes a shift in the spin state of the iron from high-spin to low-spin, which can be quantified using UV-Vis difference spectroscopy as a "Type II" spectrum.

-

Protein Preparation: Purify recombinant fungal CYP51 and dilute to 2 μM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

-

Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm to ensure a flat line (zero absorbance difference).

-

Titration: Sequentially add 1 μL aliquots of the imidazole derivative (dissolved in DMSO) to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette. Why? This perfectly subtracts the solvent effect and the background absorbance of the protein, isolating only the binding event.

-

Spectral Recording: After each addition, record the difference spectrum. Look for the emergence of a Type II spectrum: an absorbance peak at ~425 nm and a trough at ~390 nm.

-

Affinity Calculation: Plot the peak-to-trough absorbance difference (ΔA425-390) against the ligand concentration. Fit the data to the Michaelis-Menten or Morrison tight-binding equation to determine the dissociation constant (Kd).

Step-by-step workflow for validating imidazole binding to CYP51.

Future Perspectives and Lead Optimization

The future of imidazole-based drug discovery lies in highly targeted rational design. While the core provides excellent binding affinity, off-target toxicity (such as the unintended inhibition of human cytochrome P450 enzymes by antifungal imidazoles) remains a hurdle. Future medicinal chemistry efforts must focus on optimizing the substituents around the imidazole ring to enhance target selectivity, improve pharmacokinetic profiles, and overcome emerging antimicrobial and antineoplastic resistance.

References

-

Sharma, P., Larosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland).[Link]

-

Dove Medical Press. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy.[Link]

-

PubMed. (2020). Exploration of structure-based on imidazole core as antibacterial agents.[Link]

-

Nanotechnology Perceptions. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review.[Link]

-

Johnson, T. O., & Adegboyega, A. E. (2021). Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. Informatics in Medicine Unlocked.[Link]

-

Teli, P., & Sahiba, N. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery.[Link]

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. nano-ntp.com [nano-ntp.com]

- 4. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide to the Safe Handling and Management of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 1935214-90-6) represents one such compound, a heterocyclic molecule with potential applications stemming from its unique arrangement of functional groups.[1] As with any compound where comprehensive toxicological and safety data is not yet publicly available, a proactive and conservative approach to safety is not just recommended, but imperative.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling, storage, and emergency management of this compound. By synthesizing data from structurally related imidazole derivatives and adhering to established principles of laboratory safety, we can construct a reliable operational methodology. The causality behind each recommendation is explained to empower the user with the knowledge to make informed safety decisions. This document serves as a self-validating system, where the principles of caution and containment are paramount.

Section 1: Compound Identification and Physicochemical Profile

A thorough understanding of a compound's identity and physical properties is the foundation of its safe management.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid | N/A |

| CAS Number | 1935214-90-6 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | Inferred |

| Molecular Weight | 168.15 g/mol | Inferred |

Inferred Physicochemical Properties

Due to the absence of specific experimental data for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, the following properties are inferred based on analogous structures such as 1-Methyl-1H-imidazole-2-carboxylic acid and other imidazole derivatives.[2][3][4]

| Property | Inferred Value / State | Rationale & Comparative Data |

| Appearance | White to yellowish or brown solid. | Similar imidazole carboxylic acids are typically solids in this color range.[4] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases. Limited solubility in water and non-polar solvents. | The carboxylic acid group suggests solubility in basic solutions. Imidazole derivatives often require polar organic solvents. |

| Melting Point | Expected to be >100 °C. | 1-Methyl-1H-imidazole-2-carboxylic acid has a melting point of 102-108 °C.[4] The additional acetyl group may influence this value. |

| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents and prolonged exposure to air. | Imidazole derivatives are generally stable but can be reactive.[5] Air sensitivity has been noted for some related compounds.[6] |

Section 2: Hazard Identification and GHS Classification (Provisional)

A provisional GHS classification is proposed based on the known hazards of its constituent functional groups and data from structurally similar compounds. This classification should be treated as a conservative preliminary assessment until validated by experimental testing.

-

Imidazole Ring: Imidazole itself is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[7]

-

Carboxylic Acid Group: Carboxylic acids are acidic and can cause skin and eye irritation or burns.[5][6]

-

Acetylimidazole Derivatives: Compounds like 1-Acetylimidazole are known to cause skin, eye, and respiratory irritation.[8][9]

Provisional GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on general toxicity of imidazole derivatives.[7][10] |